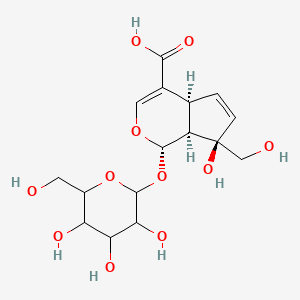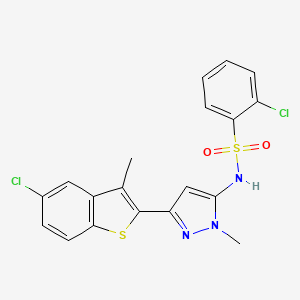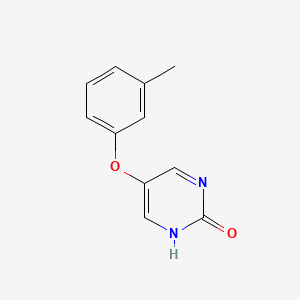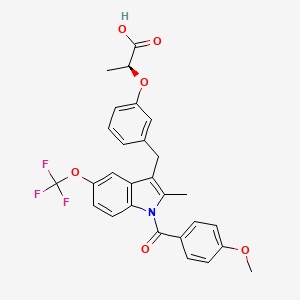
Monotropein
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Monotropein hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Ausgangsmaterial für die Synthese verschiedener Iridoidglykoside und anderer bioaktiver Verbindungen verwendet
Biologie: this compound wird auf seine Rolle im Pflanzenstoffwechsel und seine Auswirkungen auf verschiedene biologische Prozesse untersucht
Medizin: Die Verbindung hat sich als vielversprechend für die Behandlung von entzündlichen Erkrankungen, Schmerzen und anderen Beschwerden erwiesen, da sie entzündungshemmend und schmerzstillend wirkt
Industrie: this compound wird aufgrund seiner bioaktiven Eigenschaften in der Produktion von Pharmazeutika und Nahrungsergänzungsmitteln verwendet
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:
Entzündungshemmende Wirkung: Es hemmt die Expression von Entzündungsmediatoren wie induzierbarer Stickstoffmonoxid-Synthase, Cyclooxygenase-2, Tumornekrosefaktor-alpha und Interleukin-1 beta, indem es den nuklearen Faktor-Kappa B-Signalweg inaktiviert
Antioxidative Wirkung: this compound mildert oxidativen Stress, indem es den nuklearen Faktor E2-verwandten Faktor 2/Häm-Oxygenase-1-Signalweg aktiviert
Schmerzstillende Wirkungen: Es reduziert Schmerzen, indem es den mTOR/Autophagy-Signalweg moduliert
Wirkmechanismus
Monotropein is a principal natural compound in iridoid glycosides extracted from Morindae officinalis radix . It has potent pharmacological activities and is used in traditional Chinese medicine to improve the syndrome of kidney Yang deficiency .
Target of Action
This compound’s primary targets include the nuclear factor-κB (NF-κB), mitogen-activated protein kinase (MAPK), nuclear factor E2-related factor 2/heme oxygenase-1 (Nrf2/HO-1), and mammalian target of rapamycin/autophagy (mTOR/Autophagy) signaling pathways . In colorectal cancer (CRC), potential targets include RAC-beta serine/threonine-protein kinase (Akt1, Akt2), cyclin-dependent kinase 6 (CDK6), matrix metalloproteinase-9 (MMP9), epidermal growth factor receptor (EGFR), and cell division control protein 42 homolog (CDC42) .
Mode of Action
This compound interacts with its targets, leading to a downregulation of the NF-κB signaling pathway, inhibition of the MAPK signaling pathway, attenuation of the activation of the Nrf2/HO-1 signaling pathway, and regulation of the mTOR/Autophagy signaling pathway . Molecular docking suggests that this compound may interact with the 6 targets (Akt1, Akt2, CDK6, MMP9, EGFR, CDC42) .
Biochemical Pathways
The multiple bioactivities of this compound, such as anti-osteoporosis, anti-inflammation, anti-oxidation, anti-nociception, and hepatic or renal protection, are closely associated with its capability of interacting with the aforementioned signaling pathways .
Result of Action
The molecular and cellular effects of this compound’s action include anti-osteoporosis, anti-inflammation, anti-oxidation, anti-nociception, and hepatic or renal protection . In the context of CRC, this compound has been shown to induce apoptosis and suppress cell cycle progression .
Biochemische Analyse
Biochemical Properties
Monotropein plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. Notably, this compound has been shown to downregulate the nuclear factor-κB signaling pathway, inhibit the mitogen-activated protein kinase signaling pathway, and attenuate the activation of nuclear factor E2-related factor 2/heme oxygenase-1 signaling pathway . These interactions contribute to its anti-inflammatory and anti-oxidative effects, making this compound a valuable compound in biochemical research.
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to alleviate hydrogen peroxide-induced inflammation, oxidative stress, and apoptosis in human umbilical vein endothelial cells by regulating the nuclear factor-κB and activator protein-1 signaling pathways . Additionally, this compound enhances cell viability and reduces the levels of proinflammatory cytokines and oxidative stress markers, demonstrating its protective effects on cellular health .
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. For example, this compound inhibits the phosphorylation of protein kinase B and nuclear factor kappa B proteins, thereby suppressing inflammatory responses and oxidative stress . These molecular interactions highlight the compound’s potential as a therapeutic agent for various inflammatory and oxidative stress-related conditions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that this compound remains stable and effective in reducing inflammation and oxidative stress over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In a study on ovalbumin-induced asthma in mice, this compound treatment at doses of 20, 40, and 80 mg/kg suppressed inflammatory cell infiltration and reduced bronchial wall thickness in a dose-dependent manner . Higher doses of this compound also attenuated oxidative stress and reduced the levels of proinflammatory cytokines, demonstrating its efficacy in managing asthma symptoms . The potential toxic or adverse effects at high doses need to be carefully evaluated in future studies.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. It is metabolized through the loganin/deacetylasperulosidic acid dynamic route, which involves multiple enzymatic steps . These metabolic pathways contribute to the compound’s bioactivity and therapeutic potential, influencing metabolic flux and metabolite levels in the body.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. Following oral administration, this compound is rapidly distributed to various tissues, including the kidney, stomach, small intestine, liver, heart, lung, and spleen . It is eliminated quickly without long-term accumulation, indicating efficient transport and distribution mechanisms that facilitate its therapeutic effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. This compound is primarily localized in the cytoplasm and interacts with various cellular compartments and organelles. Its localization is influenced by targeting signals and post-translational modifications that direct it to specific subcellular regions, enhancing its efficacy in modulating cellular processes and signaling pathways .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Monotropein kann durch Extraktion aus den Wurzeln von Morinda officinalis How synthetisiert werden. Der Extraktionsprozess beinhaltet typischerweise die Verwendung von Lösungsmitteln wie Ethanol oder Methanol, um die Verbindung aus dem Pflanzenmaterial zu isolieren .
Industrielle Produktionsmethoden: In industriellen Umgebungen wird this compound durch großtechnische Extraktion aus Morinda officinalis-Wurzeln hergestellt. Der Prozess umfasst das Trocknen der Wurzeln, das Mahlen zu einem feinen Pulver und anschliessende Verwendung der Lösungsmittelextraktion zur Isolierung der Verbindung. Der Extrakt wird dann unter Verwendung von Techniken wie Säulenchromatographie gereinigt, um this compound in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen: Monotropein unterliegt verschiedenen chemischen Reaktionen, darunter:
Häufige Reagenzien und Bedingungen:
Oxidation: Zu den gängigen Oxidationsmitteln gehören Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.
Substitution: Verschiedene Reagenzien, darunter Halogene und Alkylierungsmittel, werden für Substitutionsreaktionen verwendet.
Hauptprodukte, die gebildet werden: Zu den Hauptprodukten, die aus diesen Reaktionen gebildet werden, gehören oxidierte Derivate, reduzierte Formen von this compound und substituierte Verbindungen mit verschiedenen funktionellen Gruppen .
Vergleich Mit ähnlichen Verbindungen
Monotropein ist unter den Iridoidglykosiden einzigartig aufgrund seiner spezifischen molekularen Struktur und Bioaktivität. Ähnliche Verbindungen sind:
Geniposide: Ein weiteres Iridoidglykosid mit entzündungshemmenden und antioxidativen Eigenschaften.
Loganin: Bekannt für seine neuroprotektiven und entzündungshemmenden Wirkungen.
Aucubin: Zeigt leberschützende und entzündungshemmende Wirkungen.
This compound zeichnet sich durch seine starken entzündungshemmenden und schmerzstillenden Eigenschaften aus, was es zu einer wertvollen Verbindung für therapeutische Anwendungen macht .
Eigenschaften
IUPAC Name |
7-hydroxy-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O11/c17-3-8-10(19)11(20)12(21)15(26-8)27-14-9-6(1-2-16(9,24)5-18)7(4-25-14)13(22)23/h1-2,4,6,8-12,14-15,17-21,24H,3,5H2,(H,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPWWQPXTUDMRBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(C2C1C(=COC2OC3C(C(C(C(O3)CO)O)O)O)C(=O)O)(CO)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Monotropein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5945-50-6 | |
| Record name | Monotropein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
175 °C | |
| Record name | Monotropein | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0035608 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does monotropein exert its anti-inflammatory effects?
A1: [] this compound has been shown to alleviate tumor necrosis factor-alpha (TNF-α)-induced inflammation in chondrocytes by regulating the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways.
Q2: What is the role of this compound in protecting against oxidative stress?
A2: [] this compound demonstrates antioxidant effects by increasing mitochondrial membrane potential, reducing reactive oxygen species generation, and upregulating sirtuin 1 levels in hydrogen peroxide-treated osteoblasts.
Q3: Does this compound influence bone health?
A3: [] this compound has demonstrated the ability to protect against inflammatory bone loss and suppress osteoclast formation by inhibiting NFATc1 via the NF-κB and Akt/GSK-3β pathway.
Q4: How does this compound impact wound healing?
A4: [] Studies suggest that this compound promotes angiogenesis and inhibits oxidative stress-induced autophagy in endothelial progenitor cells, ultimately accelerating wound healing.
Q5: Is this compound involved in muscle atrophy?
A5: [] Research indicates that this compound can improve dexamethasone-induced muscle atrophy, potentially by influencing the AKT/mTOR/FOXO3a signaling pathways.
Q6: What is the molecular formula and weight of this compound?
A6: The molecular formula of this compound is C16H22O11, and its molecular weight is 390.34 g/mol.
Q7: How is this compound typically isolated and characterized?
A7: [, , , ] this compound can be isolated from plant materials using techniques like solvent extraction, column chromatography (including silica gel and macroporous resins), and preparative HPLC. Structural characterization often involves spectroscopic methods such as NMR (1H-NMR, 13C-NMR) and mass spectrometry (ESI-MS). , , ,
Q8: What analytical methods are commonly employed to quantify this compound in various matrices?
A8: [, , ] High-performance liquid chromatography (HPLC) coupled with various detectors, including diode array detectors (DAD) and mass spectrometry (MS/MS), is widely used to quantify this compound in plant materials, extracts, and biological samples. , ,
Q9: Is this compound stable under different storage conditions?
A9: [] The stability of this compound can be affected by factors such as pH and storage conditions. For instance, this compound can convert to deacetylasperulosidic acid in acidic environments.
Q10: What are the challenges in formulating this compound for improved bioavailability?
A10: Research on this compound formulation is ongoing. Challenges may include optimizing its solubility and stability in various delivery systems to enhance its bioavailability and therapeutic efficacy.
Q11: How does the pharmacokinetic profile of this compound relate to its observed effects?
A12: [] The relationship between this compound's pharmacokinetics and its pharmacodynamics is an area of active research. Understanding its absorption, distribution, metabolism, and excretion characteristics is crucial for determining its optimal dosage regimens and therapeutic potential.
Q12: What in vitro models have been used to study the biological activities of this compound?
A13: [, , , ] Researchers have utilized various in vitro models, including cell lines such as chondrocytes, osteoblasts, endothelial cells, and macrophages, to investigate the anti-inflammatory, antioxidant, and bone-protective effects of this compound. , , ,
Q13: Have there been any animal studies investigating the therapeutic potential of this compound?
A14: [, , , , , , ] Animal models, including rodents, have been employed to evaluate the effects of this compound on various conditions, including osteoarthritis, osteoporosis, asthma, wound healing, and muscle atrophy. These studies have provided valuable insights into the in vivo effects of this compound and its potential therapeutic applications. , , , , , ,
Q14: Are there any clinical trials evaluating the safety and efficacy of this compound in humans?
A14: To date, there is limited information available regarding clinical trials specifically focusing on this compound. Further research, including well-designed clinical trials, is necessary to establish its safety and efficacy profile in human subjects.
Q15: In which plant species is this compound found, and what are the typical concentrations?
A17: [, , , , , , , ] this compound has been identified in various plant species, notably Morinda officinalis, Pyrola species, Vaccinium species (including blueberries and cranberries), Lonicera caerulea, Gaultheria tenuifolia, Andromeda polifolia, and others. Concentrations vary significantly depending on the plant part, species, and growth conditions. , , , , , , ,
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]cyclohexanecarboxamide](/img/structure/B1676654.png)
![3-[2-(5-methyl-2-propan-2-ylphenoxy)ethyl]-1H-benzimidazole-2-thione](/img/structure/B1676659.png)





![N-[(2R)-1-(dimethylamino)propan-2-yl]-4-methoxybenzo[a]phenazine-11-carboxamide](/img/structure/B1676668.png)


